molecular formula C8H11N3O B1385679 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 1069763-49-0

4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B1385679
CAS No.: 1069763-49-0
M. Wt: 165.19 g/mol
InChI Key: YAEKCJDZRSHZSN-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide is a bicyclic heterocyclic compound featuring a fused indazole core with a saturated cyclohexene ring. This scaffold has garnered interest in medicinal chemistry due to its versatility in forming derivatives with varied pharmacological profiles .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H2,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEKCJDZRSHZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Hydrazine and Ketone Derivatives

One of the most established methods involves the reaction of ketone derivatives with hydrazine hydrate, followed by cyclization to form the tetrahydroindazole ring system. The general procedure is as follows:

  • Preparation of the ketone precursor: Commercially available cyclohexanone, cyclopentanone, or cycloheptanone derivatives are used as starting materials. These are often synthesized via acylation or Fries rearrangement of corresponding precursors, with yields typically exceeding 88%.

  • Reaction with hydrazine hydrate: The ketone is refluxed with excess hydrazine in ethanol for approximately 24 hours. This step yields hydrazide intermediates with yields around 64%. The process involves nucleophilic attack of hydrazine on the carbonyl carbon, forming hydrazides.

  • Cyclization to tetrahydroindazole: The hydrazide intermediates undergo intramolecular cyclization under reflux conditions, often in ethanol or other suitable solvents, to produce the tetrahydroindazole core. This step is crucial for establishing the heterocyclic structure.

  • Functionalization at the 3-position: The carboxamide group is introduced via amidation reactions, often involving coupling of the indazole core with suitable amines or via direct amidation of carboxylic acid derivatives.

Step Reagents & Conditions Yield Reference
Ketone synthesis Commercially available N/A
Hydrazine reaction Hydrazine hydrate, ethanol, reflux, 24 h 64%
Cyclization Reflux in ethanol Variable

Synthesis via Fischer Indole Method

Another prominent approach employs the Fischer indole synthesis, which involves the condensation of phenylhydrazines with ketones or aldehydes under acidic conditions. This method is particularly useful for introducing various substituents at the 3-position and allows for structural diversity.

  • Preparation of phenylhydrazine derivatives: These are reacted with cyclohexanone derivatives in the presence of acids like hydrochloric acid or polyphosphoric acid at elevated temperatures (15–120°C).

  • Cyclization and aromatization: Under acidic conditions, the intermediate hydrazones cyclize to form indazole rings. The reaction conditions can be optimized to favor tetrahydroindazole formation by controlling temperature and reaction time.

Step Reagents & Conditions Yield Reference
Condensation Phenylhydrazine + ketone, acid, heat Variable
Cyclization Acidic conditions Variable

Metal-Catalyzed C-H Activation and Cross-Coupling

Recent advances include metal-catalyzed C-H activation strategies, enabling late-stage functionalization of indazole derivatives. Palladium-catalyzed intramolecular C-H amination reactions have been reported to synthesize indazoles efficiently.

  • Intramolecular C-H amination: Using aminohydrazones as substrates, palladium catalysts facilitate direct C-H activation and cyclization, producing tetrahydroindazoles with high regioselectivity.

  • Cross-coupling strategies: Rhodium or palladium catalysis allows for cross-coupling of hydrazone intermediates with aryl or heteroaryl groups, enabling the synthesis of diverse indazole derivatives.

Method Catalyst Conditions Yield Reference
Intramolecular C-H amination Pd catalyst Ligand-free, intramolecular, oxidative Moderate to good
Rh-promoted coupling Rh(III) Mild conditions Moderate to good

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the formation of tetrahydroindazoles, offering greener and more efficient routes. For example, refluxing 2-acetylcyclohexanone with hydrazines under microwave conditions yields tetrahydroindazoles in shorter times with improved yields.

Step Reagents & Conditions Yield Reference
Microwave-assisted cyclization Hydrazine, cyclohexanone, microwave, 15–30 min Improved yields, shorter time

Key Considerations and Reaction Optimization

  • Choice of solvent: Ethanol, methanol, and halogenated hydrocarbons are commonly used, with solvent polarity influencing reaction rates and yields.

  • Temperature control: Elevated temperatures (15–120°C) are typical, with microwave irradiation allowing rapid heating and energy efficiency.

  • Catalysts and additives: Acidic conditions facilitate cyclization, while metal catalysts can promote C-H activation and cross-coupling.

  • Purification: Crystallization and chromatography are employed post-reaction to isolate pure compounds.

Summary Table of Preparation Methods

Method Key Reagents Main Features Typical Yield References
Hydrazine + Ketone Hydrazine hydrate, ethanol Simple, high yield, scalable 64% (hydrazide formation)
Fischer Indole Synthesis Phenylhydrazine, acid, ketone Versatile, allows substitution Variable
Metal-Catalyzed C-H Activation Aminohydrazones, Pd/Rh catalysts Efficient, late-stage diversification Moderate to good ,
Microwave-Assisted Hydrazine, ketone, microwave Rapid, green synthesis Improved yields

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

Modifications to the carboxamide group and indazole ring significantly alter solubility, stability, and target affinity. Key derivatives include:

Compound Name Substituents Molecular Weight Solubility (pH 7.4) Key Reference
Parent compound None 179.22 g/mol Moderate
N-Methyl derivative N-Methyl carboxamide 179.22 g/mol Improved
N,N-Dimethyl-5-oxo-1-propyl derivative Propyl, ketone, dimethyl carboxamide 250.24 g/mol Low
5-Fluorobenzylamino derivative Fluorobenzyl, dimethyl carboxamide 359.47 g/mol Moderate
1-(Sulfone)-N-methoxyphenyl derivative Sulfone, methoxyphenyl 389.47 g/mol Low
  • N-Methylation (e.g., CAS 1340811-05-3) increases lipophilicity (logP ~1.209) and slightly enhances solubility compared to the parent compound .
  • Bulky substituents (e.g., propyl, fluorobenzyl) reduce water solubility but improve receptor selectivity. For example, the 5-fluorobenzylamino derivative (7a) showed 53% yield and nanomolar affinity for sigma-2 receptors .
Sigma-2 Receptor Ligands
  • The N,N-dimethyl-5-oxo-1-propyl derivative (6a) demonstrated 85% synthetic yield and selective sigma-2 binding (Ki < 100 nM), attributed to its ketone and alkyl chain modifications .
  • Fluorinated analogues (e.g., 7a) exhibited enhanced selectivity due to aromatic stacking interactions with the receptor’s hydrophobic pocket .
Enzyme Inhibitors
  • Derivatives like N-[(4R)-1-(2-fluorophenyl)-tetrahydroindazol-4-yl]-benzoxazole-3-carboxamide (41) inhibited human dihydroorotate dehydrogenase (DHODH) with IC50 values < 50 nM. Substituents on the indazole and benzoxazole rings optimized binding to the enzyme’s ubiquinone site .
  • Kinase Inhibitors : The compound GNE-9822 (tetrahydroindazole carboxamide derivative) inhibited interleukin-2 inducible T-cell kinase (ITK) with a crystallographically resolved binding mode (PDB: 4X9N). The ethyloxy side chain facilitated hydrophobic interactions with the kinase’s allosteric pocket .

Key Research Findings

  • Solubility Optimization : Derivatives with polar groups (e.g., methoxy in BG57732) showed improved aqueous solubility (10–50 µM) compared to alkylated analogues (<5 µM) .
  • Anti-Tumor Activity: Tetrahydroindazole carboxamides targeting DHODH reduced cancer cell proliferation by 70–90% in vitro, outperforming reference compounds like teriflunomide .
  • Selectivity Challenges : While fluorobenzyl derivatives (7a) achieved sigma-2 receptor selectivity, cross-reactivity with sigma-1 receptors remained a limitation (Ki ratio ~1:10) .

Biological Activity

4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This compound belongs to the indazole family, which has been extensively studied due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H11_{11}N3_3O. Its unique structure allows it to interact with various biological targets, primarily kinases involved in critical cellular processes such as the cell cycle and DNA damage response .

Target Kinases

Research indicates that this compound may interact with several kinases, including:

  • CHK1 (Checkpoint kinase 1)
  • CHK2 (Checkpoint kinase 2)
  • SGK (Serum/glucocorticoid-regulated kinase)

These interactions suggest a role in regulating cellular responses to DNA damage and cell cycle progression .

Biochemical Pathways

The compound's inhibition of these kinases can lead to alterations in key biochemical pathways:

  • Cell Cycle Regulation : By modulating the activity of checkpoint kinases, the compound may influence cell cycle arrest and apoptosis.
  • DNA Damage Response : Its potential to affect DNA repair mechanisms positions it as a candidate for further exploration in cancer therapy .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • It has been shown to inhibit the proliferation of various cancer cell lines by downregulating pathways associated with tumor growth .
  • Specifically, its derivatives have demonstrated selective inhibition against PAK1 (p21-activated kinase 1), a critical regulator in cancer metastasis .

Anti-inflammatory Effects

In vitro studies have reported that this compound exhibits anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-6 and nitric oxide (NO) in microglial cells . This suggests potential applications in treating neuroinflammatory conditions.

Study on Kinase Inhibition

A recent study evaluated the inhibitory activity of various indazole derivatives against kinases. The results indicated that this compound showed significant inhibition against GSK-3β with an IC50_{50} value indicating high potency .

CompoundTarget KinaseIC50_{50} (nM)
This compoundGSK-3β8
Other derivativesVariousRanging from 10 to 1314

Sigma Receptor Modulation

Another pivotal study focused on the compound's interaction with sigma receptors. It was found that certain derivatives exhibited high selectivity for sigma-1 receptors with pKi_{i} values indicating potential therapeutic relevance for CNS disorders .

Q & A

Basic: What synthetic strategies are commonly employed to synthesize 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide derivatives?

Methodological Answer:
Synthesis typically involves cyclization reactions, coupling agents, and chiral resolution techniques. Key steps include:

  • Coupling Reactions : Use of HATU, HBTU, or propylphosphonic anhydride (T3P) in solvents like DMF or THF to form carboxamide bonds .
  • Chiral Separation : Enantiomers are resolved using chiral chromatography (e.g., Chiralpak IA/IB columns) for stereochemical purity .
  • Reductive Cyclization : Employed to construct the tetrahydroindazole core, often using transition metal catalysts .
  • Purification : Preparative HPLC with gradients of acetonitrile/water or ethyl acetate/hexane .

Basic: How is the molecular structure of tetrahydroindazole-carboxamide derivatives validated?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to assign proton environments and carbon frameworks (e.g., δ 3.90 ppm for methylene protons in the tetrahydroindazole ring) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weights (e.g., [M+H]+^+ peaks within ±0.001 Da accuracy) .
  • X-ray Crystallography : For absolute configuration determination in chiral derivatives .

Advanced: How can researchers optimize enantiomeric excess in asymmetric synthesis of tetrahydroindazole derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials to control stereochemistry during cyclization .
  • Kinetic Resolution : Monitor reaction progress with chiral HPLC to isolate intermediates with >95% enantiomeric excess .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity in coupling reactions .

Advanced: How to address contradictions in reported biological activity data for tetrahydroindazole-carboxamide analogs?

Methodological Answer:

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Solubility Adjustments : Use co-solvents like DMSO (<1%) to ensure compound dissolution in cell-based assays .
  • Off-Target Profiling : Screen against related enzymes (e.g., DHODH vs. kinases) to rule out cross-reactivity .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for tetrahydroindazole-carboxamides?

Methodological Answer:

  • Substituent Scanning : Synthesize derivatives with varied substituents (e.g., 2-fluorophenyl vs. 3-methylphenyl) to assess steric/electronic effects .
  • Free-Wilson Analysis : Quantify contributions of functional groups to bioactivity (e.g., anti-tumor potency against HeLa cells) .
  • Molecular Docking : Model interactions with target proteins (e.g., human dihydroorotate dehydrogenase) using software like AutoDock .

Basic: What are the key medicinal applications of tetrahydroindazole-3-carboxamide derivatives?

Methodological Answer:

  • Anticancer Agents : Evaluate via MTT assays targeting DHODH inhibition (IC50_{50} values <100 nM in some derivatives) .
  • Antibacterial Screening : Test against Gram-positive/negative strains using MIC assays .
  • Neuroactive Potential : Assess sigma-2 receptor binding affinity (e.g., Ki_i < 10 nM in selective ligands) .

Advanced: How can researchers improve aqueous solubility of tetrahydroindazole-carboxamide derivatives for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEG groups at the carboxamide nitrogen .
  • Salt Formation : Use hydrochloride or sodium salts to enhance solubility (e.g., 45 mg/mL in PBS at pH 7.4) .
  • Co-Crystallization : Partner with cyclodextrins or sulfonic acids to stabilize hydrated forms .

Advanced: What analytical techniques are critical for assessing purity in complex tetrahydroindazole derivatives?

Methodological Answer:

  • HPLC-DAD/MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to detect impurities (<0.1% threshold) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Stability Studies : Accelerated degradation under heat/light to identify labile functional groups .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Reactant of Route 2
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4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

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